3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-3-phenyl-2-benzofuran-1(3H)-one, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzofuranones and has been found to exhibit a range of pharmacological properties. The purpose of
Mechanism Of Action
The mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is not fully understood. However, it has been suggested that 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit a range of biochemical and physiological effects. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce oxidative stress and protect against oxidative damage.
Advantages And Limitations For Lab Experiments
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is also stable and can be stored for long periods of time. However, one limitation of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. One area of research is to further investigate the mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one on various signaling pathways in the body. Another area of research is to explore the potential use of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one as a treatment for various diseases. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one in animal models of disease. Additionally, future research could focus on developing new synthetic analogs of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one involves the reaction of 2-hydroxybenzaldehyde with isopropyl phenyl ketone in the presence of a catalyst. The reaction yields 3-isopropoxy-3-phenyl-2-benzofuran-1(3H)-one as the final product. The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been optimized to achieve high yields and purity.
Scientific Research Applications
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to possess anti-microbial properties and has been studied as a potential treatment for bacterial and fungal infections. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
properties
CAS RN |
15222-33-0 |
---|---|
Product Name |
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one |
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-yloxy-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-12(2)19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h3-12H,1-2H3 |
InChI Key |
QVCGEYGJEZKWOU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Other CAS RN |
15222-33-0 |
synonyms |
3-phenyl-3-propan-2-yloxy-isobenzofuran-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.